REACTION_SMILES
|
[CH2:1]([CH2:2][CH3:3])[NH:4][C:5](=[S:6])[c:7]1[cH:8][c:9]2[c:18]([cH:19][cH:20]1)[S:17][c:16]1[c:11]([cH:12][cH:13][cH:14][cH:15]1)[N:10]2[CH:21]([CH2:22][N:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1)[CH3:28].[CH3:29][C:30]([OH:31])=[O:32].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[OH2:33]>>[CH2:1]([CH2:2][CH3:3])[NH:4][C:5]([c:7]1[cH:8][c:9]2[c:18]([cH:19][cH:20]1)[S:17][c:16]1[c:11]([cH:12][cH:13][cH:14][cH:15]1)[N:10]2[CH:21]([CH2:22][N:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1)[CH3:28])=[O:31]
|
Name
|
CCCNC(=S)c1ccc2c(c1)N(C(C)CN1CCCC1)c1ccccc1S2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCNC(=S)c1ccc2c(c1)N(C(C)CN1CCCC1)c1ccccc1S2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCNC(=O)c1ccc2c(c1)N(C(C)CN1CCCC1)c1ccccc1S2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |